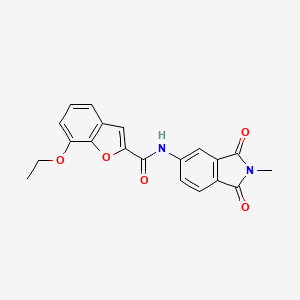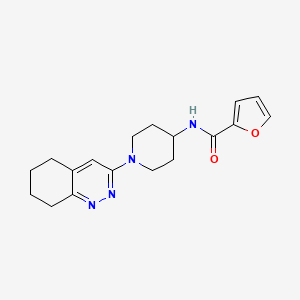
4-(2,2-Difluoroetoxi)-3-metoxibenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde: is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. The presence of the difluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-(2,2-Difluoroethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can influence the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
- 4-(Trifluoromethoxy)-3-methoxybenzaldehyde
- 4-(2,2,2-Trifluoroethoxy)-3-methoxybenzaldehyde
- 4-(2-Fluoroethoxy)-3-methoxybenzaldehyde
Comparison: Compared to similar compounds, 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUOHKJYFLCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride](/img/structure/B2577601.png)




![3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
![6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2577613.png)


![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)


![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
